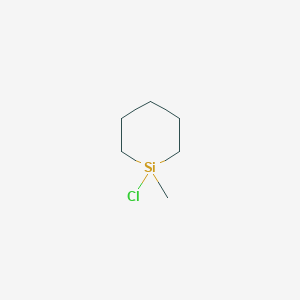
1-Chloro-1-methylsilacyclohexane
Descripción general
Descripción
1-Chloro-1-methylsilacyclohexane is a chemical compound with the molecular formula C6H13ClSi It is a member of the silacyclohexane family, characterized by a six-membered ring structure containing silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylsilacyclohexane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with methyltrichlorosilane in the presence of a suitable catalyst . The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-methylsilacyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed:
Substitution: Products may include various silacyclohexane derivatives depending on the nucleophile used.
Oxidation: Oxidized products can include silanol derivatives.
Reduction: Reduced products may involve the formation of silane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-methylsilacyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.
Biology: The compound can be employed in studies involving enzyme kinetics and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Chloro-1-methylsilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming carbocation intermediates that further react to yield various products
Comparación Con Compuestos Similares
- 1-Chloro-1-methylsilacyclobutane
- 1-Chloro-1-methylsilacyclopentane
- 1-Chloro-1-methylsilacycloheptane
Comparison: 1-Chloro-1-methylsilacyclohexane is unique due to its six-membered ring structure, which imparts distinct chemical properties compared to its analogs with different ring sizes.
Propiedades
IUPAC Name |
1-chloro-1-methylsilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-8(7)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCHHEXSTGTRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


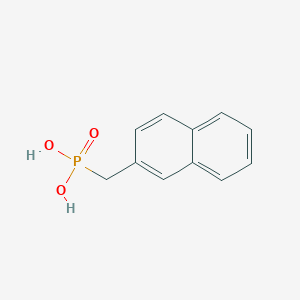
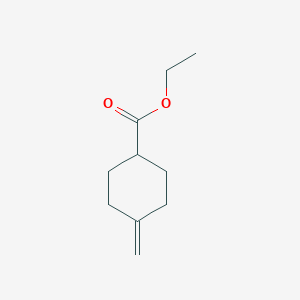
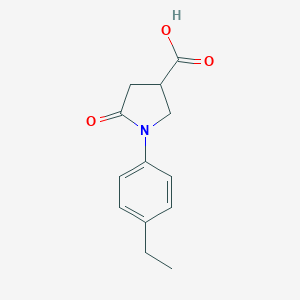
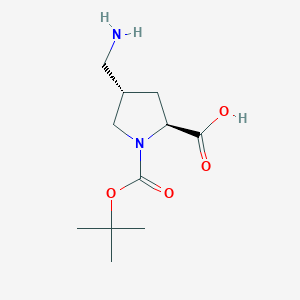
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)
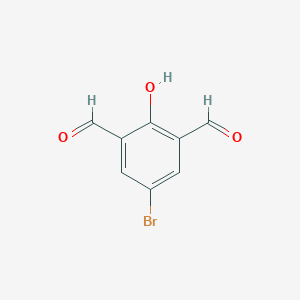
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)
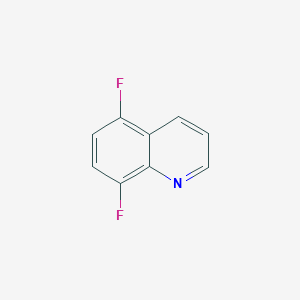
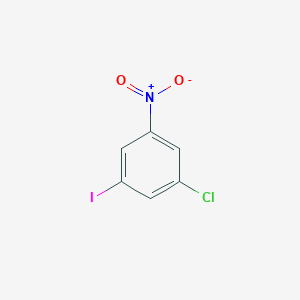
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
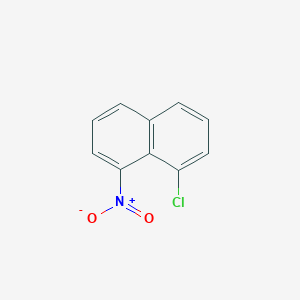
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
